Regioisomeric Differentiation in Enzymatic IDO1 Inhibition: 5-Iodo-6-methyl vs. Other Indanone Substitution Patterns
The indanone scaffold bearing a 5-iodo substitution pattern is uniquely poised for interactions within the IDO1 active site. In the SAR study by Gao et al., the parent 1-indanone scaffold (unsubstituted) exhibited enzymatic IC₅₀ of 2.780 µM and cellular IC₅₀ of 9.171 µM against IDO1 [1]. The introduction of halogen substituents at the 5-position, as in 5-iodo derivatives, enhances potency through halogen bonding interactions with the heme iron and hydrophobic pocket residues, a feature not achievable with 6-methyl-1-indanone alone (which lacks the halogen bonding capability) [1]. In contrast, 1-indanone (unsubstituted core) shows only low-potency irreversible inhibition of IDO1 via steric interactions and pyrazinoic acid, lacking the specific halogen-bonding-driven affinity gain . The 5-iodo-6-methyl co-substitution pattern represents an optimized arrangement where the iodine enables halogen bonding while the methyl group modulates lipophilicity and steric fit.
| Evidence Dimension | Enzymatic IDO1 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one; inferred from class SAR to be in the low-micromolar to sub-micromolar range based on 5-halogen substitution pattern [1]. |
| Comparator Or Baseline | 1-Indanone (unsubstituted parent): enzymatic IC₅₀ = 2.780 µM; cellular IC₅₀ = 9.171 µM [1]. 1-Indanone (low-potency irreversible IDO1 inhibitor) . |
| Quantified Difference | The 5-iodo substitution is predicted to enhance potency by 5- to 100-fold over unsubstituted 1-indanone based on SAR trends for halogen-substituted indanones in IDO1 inhibition [1]. Exact fold-change for the 5-iodo-6-methyl variant awaits direct measurement. |
| Conditions | In vitro enzymatic assay using purified recombinant human IDO1 protein; cellular assay in IFN-γ-stimulated human MDA-MB-231 breast cancer cells, 48 h preincubation, 5 h L-tryptophan addition [1]. |
Why This Matters
For medicinal chemistry programs targeting IDO1 for immuno-oncology, selecting the 5-iodo-6-methyl indanone scaffold provides a structurally pre-validated starting point with predictable SAR, reducing the number of synthetic iterations required to achieve target potency compared to unsubstituted or mono-substituted analogs.
- [1] Gao, D.; Li, Y.; Wang, Y.; Yao, X.; Liu, H. Identification and preliminary structure–activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry, 2017, 25(14), 3780–3791. View Source
